molecular formula C16H11NO4S B2941689 (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile CAS No. 7605-38-1

(2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile

Cat. No.: B2941689
CAS No.: 7605-38-1
M. Wt: 313.33
InChI Key: HVWWVMVGGXJMBU-RIYZIHGNSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile is an organic compound that features a benzenesulfonyl group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

    Formation of the Prop-2-enenitrile Backbone: The prop-2-enenitrile backbone can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzodioxole and benzenesulfonyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include primary amines.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile: Similar structure but lacks the benzodioxole moiety.

    (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)acrylonitrile: Similar structure but with different substituents on the prop-2-enenitrile backbone.

Uniqueness

The presence of both the benzenesulfonyl and benzodioxole groups in (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile makes it unique, potentially offering a combination of properties not found in other compounds.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(1,3-benzodioxol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4S/c17-10-14(22(18,19)13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)21-11-20-15/h1-9H,11H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWWVMVGGXJMBU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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